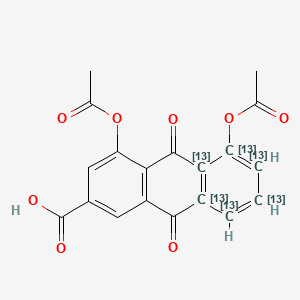

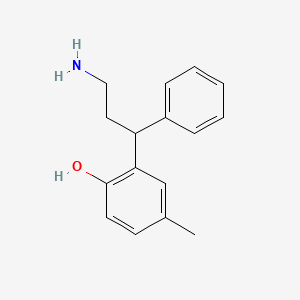

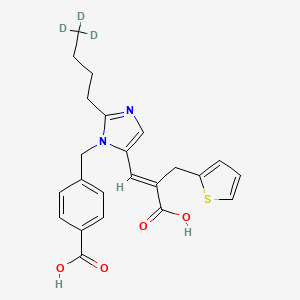

2-(3-Amino-1-phenylpropyl)-4-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

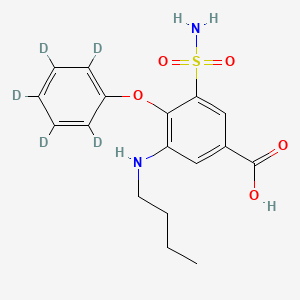

2-(3-Amino-1-phenylpropyl)-4-methylphenol, also known as this compound, is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.334. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Catalysis and Oxidation Processes

2-(3-Amino-1-phenylpropyl)-4-methylphenol derivatives have been used in catalysis and oxidation processes. For instance, μ-Chlorido-Bridged Dimanganese(II) Complexes involving a similar compound showed efficacy as catalysts in the microwave-assisted oxidation of secondary alcohols to corresponding ketones (Alexandru et al., 2014).

2. Biological Evaluation and DNA Interaction

Derivatives of 4-aminophenol, closely related to this compound, have shown broad-spectrum antimicrobial and antidiabetic activities. These compounds also exhibit potential as anticancer agents, as revealed in DNA interaction studies (Rafique et al., 2022).

3. Spectroscopic Analysis in Biochemistry

In biochemistry, similar compounds have been studied for their spectroscopic properties, particularly their role in processes like electron transfer in proteins. For example, a study on a derivative, 2'-(1-Imidazolyl)-4-methylphenol, provided insights into the tyrosine-histidine covalent linkage in cytochrome c oxidase (Voicescu et al., 2009).

4. Antioxidant and Calcium Antagonistic Activities

Compounds similar to this compound have been synthesized with antioxidant activity and calcium antagonistic properties, beneficial in treating various disorders (Kato et al., 1999).

5. Synthesis and Characterization of Metal Complexes

The derivatives of this compound have been used in the synthesis and characterization of metal complexes, which exhibit diverse electrochemical and magnetic properties (Mahalakshmy et al., 2004).

6. Chemotherapy and Cancer Research

In chemotherapy research, related compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, demonstrating significant effects on liver cancer cells (Yan et al., 2015).

7. Antimicrobial and Antifungal Studies

Azo-azomethine dyes derived from similar compounds have been synthesized and shown to possess antimicrobial properties against gram-positive bacteria, providing potential applications in the development of new antibacterial agents (Kose et al., 2013).

作用機序

Target of Action

Rac Didesisopropyl Tolterodine, also known as 2-(3-Amino-1-phenylpropyl)-4-methylphenol, primarily targets the muscarinic receptors . These receptors play a crucial role in the contraction of the urinary bladder and salivation .

Mode of Action

Rac Didesisopropyl Tolterodine acts as a competitive antagonist at muscarinic receptors . This antagonism results in the inhibition of bladder contraction and a decrease in detrusor pressure . The compound is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . Both Rac Didesisopropyl Tolterodine and the 5-hydroxymethyl metabolite exhibit a high specificity for muscarinic receptors .

Biochemical Pathways

The biochemical pathways affected by Rac Didesisopropyl Tolterodine are primarily related to the cholinergic system . By antagonizing the muscarinic receptors, the compound affects the signaling pathways mediated by these receptors, leading to a decrease in bladder contraction and detrusor pressure .

Pharmacokinetics

The related compound tolterodine is known to have a high volume of distribution, indicating extravascular distribution . Tolterodine is extensively metabolized, with a high clearance rate and a half-life of less than 2 hours in all species . It is expected that Rac Didesisopropyl Tolterodine would have similar pharmacokinetic properties.

Result of Action

The primary result of Rac Didesisopropyl Tolterodine’s action is the inhibition of bladder contraction and a decrease in detrusor pressure . This leads to an increase in residual urine, reflecting an incomplete emptying of the bladder . These effects contribute to the compound’s therapeutic effect in the treatment of overactive bladder with symptoms of urinary frequency, urgency, or urge incontinence .

特性

IUPAC Name |

2-(3-amino-1-phenylpropyl)-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZARZVSGZSQUGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675838 |

Source

|

| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189501-90-3 |

Source

|

| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How was 2-(3-Amino-1-phenylpropyl)-4-methylphenol identified as a degradation product of Tolterodine Tartrate?

A1: During stability testing of Tolterodine Tartrate formulations under stressed conditions (40°C/75% RH, 3 months), an unknown impurity was detected using a stability-indicating RP-UPLC method. [] This method demonstrated good resolution between Tolterodine, its known impurities, and the unknown degradation product. The unknown impurity was then isolated using preparative HPLC and characterized using mass spectrometry and NMR spectroscopy. Analysis of the spectral data allowed for the structural elucidation of the impurity, identifying it as this compound (des-N,N-diisopropyl Tolterodine). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

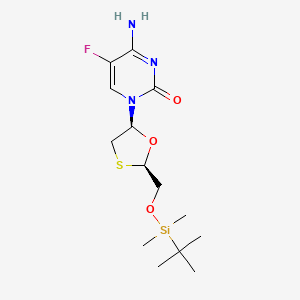

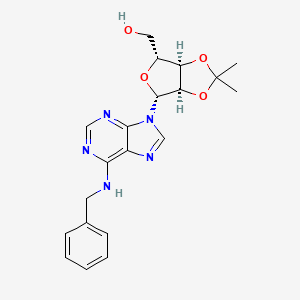

![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)

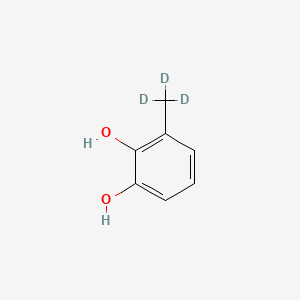

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)